molecular formula C7H11NO B12633202 1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one CAS No. 919288-12-3

1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one

Katalognummer: B12633202
CAS-Nummer: 919288-12-3
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: UBODPUIPOXXQPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one is a bicyclic compound featuring a nitrogen atom within its structure.

Vorbereitungsmethoden

The synthesis of 1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one can be achieved through several routes. One common method involves the cyclopropanation of vinyl cyclopropanecarboxamides, which is promoted by a base . This reaction is known for its efficiency in producing highly substituted aza[3.1.0]bicycles. Another approach involves the metal-mediated cyclopropanation of chain enynes, utilizing catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium . These methods are scalable and offer a broad substrate scope, making them suitable for industrial production.

Analyse Chemischer Reaktionen

1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines . Substitution reactions, particularly nucleophilic substitutions, are also common, where the nitrogen atom in the bicyclic structure can be targeted . These reactions are typically carried out under mild conditions, making the compound versatile for various synthetic applications.

Wissenschaftliche Forschungsanwendungen

1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one has a wide range of applications in scientific research. In medicinal chemistry, it serves as a key intermediate in the synthesis of bioactive molecules, including antitumor agents and antibiotics . The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug design and development. In organic chemistry, it is used as a building block for the synthesis of complex molecules, including natural products and pharmaceuticals

Wirkmechanismus

The mechanism of action of 1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, leading to various biological effects . For example, it can alkylate DNA, which is a common mechanism for antitumor agents . The compound can also inhibit specific enzymes, leading to the disruption of metabolic pathways and the inhibition of bacterial growth . These interactions are mediated by the compound’s ability to form stable complexes with its targets, making it a potent bioactive molecule.

Vergleich Mit ähnlichen Verbindungen

1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one is unique compared to other similar compounds due to its specific bicyclic structure and the presence of a nitrogen atom. Similar compounds include 3-azabicyclo[3.1.0]hexane derivatives, which also feature a bicyclic structure but may have different substituents . These compounds share similar chemical properties and reactivity but differ in their biological activities and applications. For example, some derivatives are used as reuptake inhibitors for neurotransmitters, while others serve as protease inhibitors . The unique structure of this compound allows it to interact with a distinct set of biological targets, making it valuable for specific applications in medicinal chemistry and drug development.

Eigenschaften

CAS-Nummer

919288-12-3

Molekularformel

C7H11NO

Molekulargewicht

125.17 g/mol

IUPAC-Name

1-(3-azabicyclo[3.1.0]hexan-1-yl)ethanone

InChI

InChI=1S/C7H11NO/c1-5(9)7-2-6(7)3-8-4-7/h6,8H,2-4H2,1H3

InChI-Schlüssel

UBODPUIPOXXQPR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C12CC1CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.